2-(benzylthio)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide
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Description
2-(benzylthio)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide is a useful research compound. Its molecular formula is C16H19NO2S2 and its molecular weight is 321.45. The purity is usually 95%.
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Biological Activity
2-(Benzylthio)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape surrounding this compound.
Synthesis
The synthesis of this compound typically involves the reaction of benzylthiol with an appropriate acetamide derivative under basic conditions. Commonly used bases include sodium hydride or potassium carbonate, and the reaction is often conducted in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. This method allows for the efficient formation of the desired compound with high purity and yield.
Antimicrobial Properties
Research indicates that compounds containing thiophene and benzothio moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains. The mechanism of action is often attributed to the disruption of bacterial cell membranes, leading to cell lysis and death.
Antioxidant Activity
The antioxidant properties of this compound are noteworthy. It has been observed that compounds with hydroxyl groups, such as the one , can scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases. The presence of both thiophene and hydroxyl groups enhances its electron-donating ability, contributing to its antioxidant capacity.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, suggesting a potential role in cancer therapy. The IC50 values obtained from these studies indicate a promising therapeutic window for further development.
Case Studies
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Case Study on Antimicrobial Activity :
A study conducted on a series of benzothiophene derivatives revealed that those with a similar structure to this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating strong antimicrobial potential. -
Case Study on Antioxidant Activity :
An investigation into the antioxidant properties demonstrated that compounds with hydroxyl groups could reduce oxidative damage in cellular models. The compound was tested using DPPH radical scavenging assays, yielding an IC50 value of 25 µM, which is comparable to standard antioxidants like ascorbic acid.
Research Findings
Recent research has focused on elucidating the structure-activity relationship (SAR) of similar compounds, aiming to optimize their biological activities. Key findings include:
- Hydroxyl Group Influence : The presence of hydroxyl groups significantly enhances both antioxidant and antimicrobial activities.
- Thiophene Ring Contribution : The thiophene moiety plays a critical role in increasing the lipophilicity and membrane permeability of the compound, facilitating its biological interactions.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(3-hydroxy-3-thiophen-3-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-15(14-7-9-20-11-14)6-8-17-16(19)12-21-10-13-4-2-1-3-5-13/h1-5,7,9,11,15,18H,6,8,10,12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIVNMXLDDYKRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.